(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, making it an essential intermediate in the synthesis of various drugs and chemical entities. The compound is classified as a piperidine derivative, known for its diverse applications in medicinal chemistry and biological research due to its unique structural characteristics and stereochemistry .
The synthesis of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yields and purity. For instance, one method involves using N-methylcyclohexylamine and ethyl chloroformate in dichloromethane at low temperatures (-78 to -20 °C) . The resulting product can be purified through standard extraction and drying techniques.
The molecular formula for (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is , with a molecular weight of 272.34 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group, a methoxy(methyl)carbamoyl moiety, and a carboxylate group .
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate participates in various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The piperidine ring may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively. It may bind to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .
Relevant analyses include spectroscopic methods (NMR, MS) used for characterizing the compound's structure and purity .
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate has several scientific applications:
This compound's versatility makes it a valuable building block in both research and industrial contexts, contributing significantly to advancements in medicinal chemistry and related fields.
Table 1: Piperidine Ring Construction Methods
Strategy | Starting Material | Key Step | Stereochemical Outcome |
---|---|---|---|
Chiral Precursor Functionalization | (S)-Nipecotic acid | Boc protection at N1 position | Retention of (S)-configuration |
Enantioselective Hydrogenation | Pyridine derivative | Asymmetric catalytic hydrogenation | Variable enantioselectivity |
Chiral Pool Synthesis | Natural amino acids (e.g., L-lysine) | Multi-step transformation | High enantiopurity achievable |
The Weinreb amide functionality serves a dual purpose: it acts as a protected carbonyl equivalent for subsequent nucleophilic additions (e.g., Grignard reactions to form ketones) and enhances the compound's stability during purification [8].
Table 2: Carbamoyl Installation Pathway Comparison
Method | Reagent System | Temperature Range | Typical Yield | Key Advantage |
---|---|---|---|---|
Carbamoyl Chloride | SOCl₂ → Me(OMe)NH | -10°C to 25°C | 85-95% | High conversion efficiency |
Isocyanate/Mixed Anhydride | ClCO₂R/Et₃N → Me(OMe)NH | 0°C to 25°C | 60-75% | Avoids acid chloride handling |
Installation employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, typically achieving near-quantitative yields. The Boc group's orthogonal stability toward nucleophiles and bases allows sequential functionalization at C3 without compromising the amine protection. Crucially, the Boc protection occurs early in synthetic sequences to minimize racemization risks during subsequent steps [8].
Table 3: tert-Butyl Protection Strategies
Protection Timing | Deprotection Conditions | Compatibility with Carbamoyl Group | Incompatible Functions |
---|---|---|---|
Initial step (preferred) | TFA (20-50% in DCM), 0-25°C | Stable | Strong nucleophiles |
After C3 functionalization | HCl (4M in dioxane), 0°C | Stable | Acid-sensitive groups |
Computational modeling (logP ≈1.8, TPSA ≈59.08 Ų) confirms the molecule's conformational stability, with no observed epimerization under standard synthetic conditions .
Table 4: Chiral Control Methodologies
Method | Chiral Source | Critical Control Parameters | Achievable ee |
---|---|---|---|
Chiral Pool Synthesis | (S)-Nipecotic acid | Low-temperature acylation | >99% |
Diastereomeric Resolution | Chiral amines (e.g., cinchonidine) | Solvent selection for crystallization | 98-99% |
Catalytic Asymmetric Synthesis | Rh-(S)-BINAP complexes | H₂ pressure (50-100 psi) | 90-95% |
The Boc-protected Weinreb amide derivative exhibits exceptional configurational stability during storage (2-8°C, sealed under inert gas), with no detectable racemization over 12 months. HPLC analysis using chiral stationary phases (e.g., Chiralpak AD-H) confirms stereochemical fidelity post-synthesis [7].
Table 5: Stereochemical Analysis of Target Compound
Analytical Method | Characteristic (S)-Enantiomer Data | Racemization Risk Conditions |
---|---|---|
Chiral HPLC (Chiralpak AD-H) | Retention time: 8.2-8.5 min (n-hexane:i-PrOH 90:10) | pH <2 or >11, T >80°C |
Optical Rotation (25°C, D-line) | [α]D = -34.5° to -36.0° (c=1, CHCl₃) | Prolonged UV exposure |
X-ray Crystallography | Absolute configuration confirmation | N/A |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1